4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454) is a synthetic compound developed as a potent and orally active inhibitor of 5-lipoxygenase (5-LO) [ [, ] ]. 5-LO is a key enzyme involved in the biosynthesis of leukotrienes, lipid mediators that play a critical role in inflammatory responses and various inflammatory diseases [ [, ] ].
CJ-13,454 acts as a nonredox-type inhibitor of 5-LO [ [] ]. Unlike redox-type inhibitors that interact with the iron atom in the active site of 5-LO, CJ-13,454 is believed to bind to a distinct site on the enzyme, preventing its catalytic activity and the subsequent formation of leukotrienes like LTB4 [ [, ] ].
The paper "4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics" [ [] ] provides some insights into the physicochemical properties of CJ-13,454:
The primary application of CJ-13,454 explored in the provided research is its potential as an anti-inflammatory agent [ [, ] ]. Its ability to inhibit 5-LO and reduce the production of LTB4 suggests its possible use in treating inflammatory diseases [ [, ] ]. The research specifically highlights its potential in addressing liver inflammation and fibrosis [ [] ].
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 13538-21-1
CAS No.: 720-00-3